2-(Cyclohexyloxy)-4-(methylthio)phenol
Description
2-(Cyclohexyloxy)-4-(methylthio)phenol is a phenolic derivative characterized by a cyclohexyloxy group (-O-cyclohexyl) at the 2-position and a methylthio group (-S-CH₃) at the 4-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety and redox activity influenced by the methylthio substituent.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-cyclohexyloxy-4-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-11-7-8-12(14)13(9-11)15-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
XDIRCKUGVSBUMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-(methylthio)phenol typically involves the reaction of cyclohexanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclohexyloxy group on the phenol ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-4-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted phenol.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-4-(methylthio)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy and methylthio groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Positional Effects: The 4-(methylthio) group in 4-(methylthio)phenol facilitates oxidation to sulfoxide/sulfone derivatives, whereas the 2-(methylthio) isomer in Caladenia crebra exhibits biological specificity in pollinator attraction .
- Cyclohexyl Moieties: Cyclohexyl groups (e.g., in 4-(trans-4-Heptylcyclohexyl)-phenol) enhance lipid solubility, making such compounds suitable for materials science or pharmaceuticals .
Reactivity and Stability
- Oxidation Sensitivity: 4-(Methylthio)phenol undergoes oxidation with molecular oxygen to form 4-(methylsulfonyl)phenol via a benzoquinone intermediate. However, its conversion is low (25% in 5 hours under Br₂ catalysis) due to intermediate instability .
- Synthetic Accessibility: Derivatives like 2-methoxy-4-(2-((4-(methylthio)phenyl)amino)ethyl)phenol are synthesized in moderate yields (60%), suggesting that introducing bulky groups (e.g., cyclohexyloxy) might require optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
